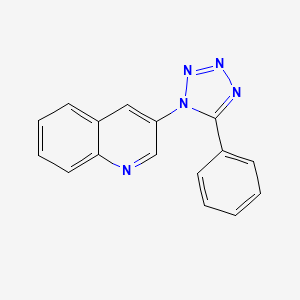

3-(5-Phenyl-1h-tetrazol-1-yl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

5454-91-1 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

3-(5-phenyltetrazol-1-yl)quinoline |

InChI |

InChI=1S/C16H11N5/c1-2-6-12(7-3-1)16-18-19-20-21(16)14-10-13-8-4-5-9-15(13)17-11-14/h1-11H |

InChI Key |

IFFIRHMTPWKAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=NN2C3=CC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodological Innovations for 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline and Its Analogues

Retrosynthetic Analysis and Design Principles for the Target Compound

A logical retrosynthetic analysis of the target compound, 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline, identifies the C3–N1 bond between the quinoline (B57606) and tetrazole rings as the most strategic disconnection point. This bond formation is a key step, envisioned as an N-arylation of the pre-formed 5-phenyl-1H-tetrazole moiety. This approach is advantageous as it allows for the modular synthesis and late-stage combination of the two heterocyclic components, facilitating the generation of analogues by varying either the quinoline or tetrazole precursor.

The primary disconnection strategy leads to two key building blocks: 5-phenyl-1H-tetrazole and a 3-substituted quinoline precursor, typically a 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-iodoquinoline). The formation of the C–N bond can then be achieved through transition-metal-catalyzed cross-coupling reactions. Well-established methodologies for such transformations include the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgchem-station.comorganic-chemistry.orgnih.gov Both reactions are powerful tools for the N-arylation of nitrogen-containing heterocycles. wikipedia.orgnih.gov The choice between these methods often depends on substrate compatibility, functional group tolerance, and desired reaction conditions.

Multi-Step Synthesis of the 5-Phenyl-1H-tetrazole Moiety

The 5-phenyl-1H-tetrazole fragment is a crucial component of the target molecule. Its synthesis is well-documented, with the [3+2] cycloaddition reaction being the most prominent and widely utilized method.

The most classical and direct method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.gov For the synthesis of 5-phenyl-1H-tetrazole, this involves the reaction of benzonitrile (B105546) with an azide source, typically sodium azide (NaN₃). researchgate.net This reaction is mechanistically driven by the formation of the stable, aromatic tetrazole ring. nih.gov

While this method is foundational, modern variations have focused on improving safety, efficiency, and reaction conditions. These include the development of one-pot syntheses starting from aldehydes instead of nitriles, where the aldehyde is converted in situ to the nitrile before cyclization. Multicomponent reactions involving an aldehyde, hydroxylamine, and sodium azide have also been reported as an efficient alternative.

The cycloaddition between nitriles and azides often requires activation, either by high temperatures or through catalysis, to proceed at a reasonable rate. A variety of catalyst systems have been developed to facilitate this transformation under milder conditions.

Lewis acids are commonly employed to activate the nitrile group towards nucleophilic attack by the azide ion. Early methods utilized stoichiometric amounts of zinc(II) salts, such as ZnBr₂ or ZnCl₂, which significantly improved reaction rates and yields. organic-chemistry.org More recent advancements have focused on using catalytic amounts of transition metals. Copper salts, particularly copper(II) sulfate (B86663) (CuSO₄·5H₂O), have proven to be effective and environmentally friendly catalysts for this reaction. organic-chemistry.org

Heterogeneous catalysts, such as natural zeolites, have also been successfully applied, offering advantages like easy separation from the reaction mixture and potential for recyclability. organic-chemistry.org The choice of solvent is also critical; high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are frequently used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures. organic-chemistry.orgorganic-chemistry.org However, efforts towards greener chemistry have led to the development of procedures in water, often using zinc salt catalysis. organic-chemistry.org

Table 1: Selected Catalyst Systems for the Synthesis of 5-Phenyl-1H-tetrazole

| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuSO₄·5H₂O (2 mol%) | NaN₃ | DMSO | 120 | 2 | 92 |

| ZnCl₂ | NaN₃ | Water | 100 | 24 | 91 |

| Natrolite Zeolite | NaN₃ | DMF | 120 | 12 | 95 |

| L-proline | NaN₃ | DMSO | 120 | 6 | 94 |

| None (High Temp) | NaN₃ | DMF | 150 | 72 | ~85 |

Strategies for Introducing the Quinoline Scaffold at the 3-Position

The synthesis of the quinoline ring, specifically substituted at the 3-position, is the second major challenge. Numerous classical and modern synthetic routes are available to construct this scaffold from various acyclic precursors.

The preparation of quinoline precursors often begins with appropriately substituted benzene (B151609) derivatives. Classical methods like the Doebner-von Miller reaction or the Combes quinoline synthesis typically utilize anilines as starting materials. For producing 3-substituted quinolines, a ruthenium-catalyzed cyclocondensation of anilines with 2-substituted 1,3-diols offers a direct route. organic-chemistry.org This process is believed to proceed through the in situ formation of an α,β-unsaturated aldehyde, which then reacts with the aniline (B41778). organic-chemistry.org

More contemporary approaches provide alternative pathways. For example, 3-substituted quinolines can be efficiently accessed through the ruthenium-catalyzed aza-Michael addition and subsequent intramolecular annulation of enaminones with anthranils (2-aminobenzisoxazoles). wikipedia.org This method avoids the direct use of anilines. Another powerful strategy involves the [4+2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes, which yields C3-functionalized quinolines. chem-station.com Gold(III)-catalyzed annulation of 2-amino-arylcarbonyls with electron-deficient alkynes also provides a modular, one-step access to a wide range of 3-substituted quinolines under relatively mild conditions.

Oxidative annulation strategies have recently emerged as powerful tools for quinoline synthesis, often involving C-H bond activation. chem-station.com These methods construct the heterocyclic ring through the formation of new C-C and C-N bonds under oxidative conditions. A notable example is the copper-catalyzed reaction between saturated ketones and anthranils, which generates 3-substituted quinoline derivatives in a one-pot fashion. chem-station.com

Cyclocondensation reactions, where two or more molecules combine to form a ring with the elimination of a small molecule like water, are also central to quinoline synthesis. A modern and efficient example is the three-component cascade annulation involving aryl diazonium salts, nitriles, and alkynes. This catalyst-free method directly furnishes multiply substituted quinolines without the need for a separate oxidation step.

Table 2: Modern Synthetic Routes to 3-Substituted Quinolines

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Ref. |

|---|---|---|---|

| Anilines, 1,3-Diols | RuCl₃·xH₂O, PBu₃ | Cyclocondensation | organic-chemistry.org |

| Enaminones, Anthranils | Ruthenium Catalyst | Aza-Michael/Annulation | wikipedia.org |

| Saturated Ketones, Anthranils | Copper Acetate | Oxidative Annulation | chem-station.com |

| 2-Aminobenzyl Alcohols, Alkynes | Palladium Catalyst | [4+2] Cycloaddition | chem-station.com |

| Aryl Diazonium Salts, Nitriles, Alkynes | None (Catalyst-free) | Cascade Annulation |

Key Coupling Reactions for Constructing the 3-(Tetrazolyl)quinoline Linkage

The formation of the 3-(tetrazolyl)quinoline scaffold is a critical step in the synthesis of this compound and its analogs. This is often achieved through multicomponent reactions (MCRs) and click chemistry, which offer efficiency and rapid access to molecular diversity. chemrestech.com

A prominent strategy is the isocyanide-based multicomponent reaction (I-MCR), particularly the Ugi-azide reaction. chemrestech.com This one-pot reaction brings together an aldehyde, an amine, an isocyanide, and an azide source, typically trimethylsilyl (B98337) azide (TMSN₃), to form a 1,5-disubstituted tetrazole ring. nih.govrug.nl For the synthesis of 3-(tetrazolyl)quinoline derivatives, a quinoline-containing aldehyde or amine can be utilized as one of the components. For instance, the reaction of 2-chloroquinoline-3-carboxaldehyde with an amine, an isocyanide, and TMSN₃ can yield the desired tetrazolyl-quinoline framework. chemrestech.com The Ugi-azide reaction is highly valued for its ability to generate complex molecules in a single step with high atom economy. nih.gov

Another powerful tool for forging the tetrazole ring is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." researchgate.netnih.gov This reaction involves the [3+2] cycloaddition of an azide with a nitrile. To construct the this compound system, a quinoline derivative bearing an azide at the 3-position can be reacted with benzonitrile, or conversely, a 3-cyanoquinoline can be reacted with phenyl azide. This approach is lauded for its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net

The following table summarizes key coupling reactions for the synthesis of the 3-(tetrazolyl)quinoline linkage:

| Reaction Name | Key Reactants | Advantages |

|---|---|---|

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source (e.g., TMSN₃) | One-pot synthesis, high diversity, atom economy |

| Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) | Azide, Nitrile | High efficiency, mild conditions, broad functional group tolerance |

Modern Synthetic Techniques: Microwave-Assisted, Ultrasound-Assisted, and Photochemical Syntheses

To enhance reaction rates, improve yields, and promote greener synthetic pathways, modern energy sources are increasingly being employed in the synthesis of tetrazole-quinoline hybrids.

Microwave-Assisted Synthesis (MAS) has emerged as a valuable technique for accelerating organic reactions. nih.gov In the context of quinoline synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. tandfonline.com For the synthesis of tetrazolo[1,5-a]quinolines, microwave-assisted methods have been successfully applied, demonstrating the potential for rapid and efficient construction of these fused heterocyclic systems. The application of MAS to the coupling reactions described in section 2.4 can lead to faster and more efficient production of this compound and its derivatives.

Ultrasound-Assisted Synthesis utilizes the energy of acoustic cavitation to promote chemical reactions. This technique can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. nih.gov Ultrasound has been effectively used in the synthesis of various heterocyclic compounds, including quinoline and tetrazole derivatives. chemrestech.comnih.gov The use of ultrasound in the synthesis of tetrazole-quinoline hybrids can lead to improved yields and shorter reaction times, contributing to more sustainable synthetic processes. chemrestech.com

Photochemical Synthesis , while a powerful tool for the transformation of certain functional groups, has more limited direct applicability to the construction of the 3-(tetrazolyl)quinoline core. Photochemical methods are well-documented for the transformation of tetrazole derivatives, often leading to ring cleavage and rearrangement products. While these methods are synthetically useful for creating other heterocyclic systems from tetrazole precursors, they are generally not employed for the primary construction of the stable tetrazolyl-quinoline linkage.

The following table provides a comparative overview of these modern synthetic techniques:

| Technique | Principle | Advantages in Tetrazolyl-Quinoline Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Dielectric heating | Reduced reaction times, improved yields, enhanced reaction rates |

| Ultrasound-Assisted Synthesis | Acoustic cavitation | Shorter reaction times, milder conditions, improved yields |

| Photochemical Synthesis | Light-induced chemical reactions | Primarily for derivatization or transformation of the tetrazole ring, not primary synthesis of the linkage |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of Tetrazole-Quinoline Hybrids

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. ijpsjournal.comeurekaselect.com The synthesis of tetrazole-quinoline hybrids can be made more sustainable by adhering to these principles.

A key aspect of green synthesis is the use of environmentally benign solvents . Traditional organic solvents can be hazardous and contribute to pollution. The use of greener alternatives such as water, ethanol, or ionic liquids is a significant step towards sustainability. tandfonline.comresearchgate.net For instance, certain quinoline syntheses have been successfully carried out in water, reducing the reliance on volatile organic compounds. researchgate.net

The use of efficient catalysts that can be easily recovered and reused is another cornerstone of green chemistry. researchgate.net In quinoline synthesis, various green catalysts, including p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix nih.govarene, have been employed to promote reactions under milder conditions. researchgate.net The development of reusable catalysts for the coupling reactions that form the tetrazolyl-quinoline linkage would represent a significant advancement in the sustainable production of these compounds.

Furthermore, atom economy , which maximizes the incorporation of reactant atoms into the final product, is a fundamental principle of green chemistry. ijpsjournal.com Multicomponent reactions, such as the Ugi-azide reaction, are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. nih.gov

The application of these green chemistry principles to the synthesis of this compound is summarized in the table below:

| Green Chemistry Principle | Application in Tetrazole-Quinoline Synthesis |

|---|---|

| Use of Green Solvents | Employing water, ethanol, or ionic liquids to replace hazardous organic solvents. |

| Use of Reusable Catalysts | Developing recoverable catalysts for coupling reactions to minimize waste. |

| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce energy consumption. |

| Atom Economy | Employing multicomponent reactions like the Ugi-azide reaction to maximize the incorporation of starting materials into the product. |

Derivatization Strategies and Structural Modification for Analogues (e.g., for SAR studies)

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing the biological properties of this class of compounds. nih.gov Modifications can be made to both the quinoline and the phenyl-tetrazole moieties to investigate the impact of various substituents on activity.

On the quinoline ring , substituents can be introduced at various positions to modulate the electronic and steric properties of the molecule. The introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can significantly influence the compound's lipophilicity and its ability to interact with biological targets. researchgate.net For example, in the context of antimalarial quinolines, various modifications of the quinoline core have been explored to overcome drug resistance. nih.gov

Furthermore, hybridization with other heterocyclic scaffolds is a common strategy to enhance bioactivity. researchgate.net The this compound core can be linked to other pharmacologically relevant heterocycles, such as furan, pyrazole (B372694), or indole, to create hybrid molecules with potentially synergistic or novel biological activities. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to a deeper understanding of the SAR and the development of analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

The table below outlines potential derivatization strategies for SAR studies:

| Moiety for Derivatization | Type of Modification | Potential Impact on Properties |

|---|---|---|

| Quinoline Ring | Introduction of electron-donating or electron-withdrawing groups | Altered electronics, lipophilicity, and receptor binding |

| Phenyl Ring | Substitution with various functional groups | Modified molecular shape and electronic distribution |

Comprehensive Spectroscopic and Spectrometric Elucidation of the Structure of 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy serves as the cornerstone for the complete structural assignment of 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline in solution. Through a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments, the precise chemical environment of each atom and their connectivity have been determined.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis and Proton/Carbon Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) and phenyl rings. The quinoline protons, particularly H2 and H4, would appear as singlets or narrow doublets at the most downfield region due to the deshielding effect of the quinoline nitrogen and the adjacent tetrazole ring. The remaining quinoline protons (H5-H8) and the phenyl protons would resonate as complex multiplets in the aromatic region.

The ¹³C NMR spectrum provides insight into the carbon framework. The spectrum is anticipated to show 16 distinct signals, corresponding to the 16 carbon atoms in the molecule. The carbon atom of the tetrazole ring is expected to appear around 155 ppm. growingscience.com The chemical shifts of the quinoline carbons are influenced by the position of the nitrogen atom and the tetrazole substituent. mdpi.com Similarly, the phenyl group carbons will show characteristic shifts, with the ipso-carbon (attached to the tetrazole) being significantly affected.

While ¹⁵N NMR data is less common, it would show five distinct signals for the five nitrogen atoms in the molecule. The four nitrogen atoms of the tetrazole ring would have characteristic shifts, distinguishable from the single nitrogen atom within the quinoline ring system.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (Quinoline) | ~9.0 - 9.2 | s |

| H4 (Quinoline) | ~8.8 - 9.0 | s |

| H5 (Quinoline) | ~8.0 - 8.2 | d |

| H8 (Quinoline) | ~7.8 - 8.0 | d |

| H6, H7 (Quinoline) | ~7.5 - 7.8 | m |

| H-ortho (Phenyl) | ~7.9 - 8.1 | m |

| H-meta, H-para (Phenyl) | ~7.5 - 7.7 | m |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C (Tetrazole) | ~154 - 156 |

| C2 (Quinoline) | ~150 - 152 |

| C4 (Quinoline) | ~148 - 150 |

| C8a (Quinoline) | ~146 - 148 |

| C-ipso (Phenyl) | ~124 - 126 |

| Other Aromatic C | ~120 - 135 |

2D NMR (COSY, HMQC, HMBC, NOESY) for Elucidating Complex Spin Systems and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the quinoline and phenyl rings. For instance, a cross-peak between H5 and H6 of the quinoline ring would confirm their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connectivity between the different parts of the molecule. Key expected correlations would include:

A correlation from the quinoline H2 and H4 protons to the tetrazole carbon, which would unequivocally establish the attachment of the tetrazole ring at the C3 position of the quinoline.

Correlations from the ortho-protons of the phenyl ring to the tetrazole carbon, confirming the phenyl-tetrazole linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the H2 and H4 protons of the quinoline ring and the ortho-protons of the phenyl ring, which would help in determining the preferred rotational conformation (dihedral angle) of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound. For this compound (C₁₆H₁₁N₅), the calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high precision. mdpi.comnih.gov

The fragmentation pathway analysis provides further structural confirmation. A characteristic fragmentation for tetrazole-containing compounds is the loss of a molecule of nitrogen (N₂, 28 Da). The expected fragmentation pattern would likely begin with this loss to form a nitrilimine intermediate, followed by subsequent fragmentation of the quinoline and phenyl moieties.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification within the Compound

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the aromatic quinoline and phenyl rings, as well as the tetrazole ring. mdpi.comnih.govrsc.org

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3150 | C-H stretching | Aromatic (Quinoline, Phenyl) |

| 1600 - 1650 | C=N stretching | Tetrazole and Quinoline Rings |

| 1450 - 1580 | C=C stretching | Aromatic Rings |

| 1000 - 1250 | Ring vibrations | Tetrazole Ring |

| 750 - 850 | C-H out-of-plane bending | Aromatic Substitution |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophore Identification

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation present in this compound, encompassing both the quinoline and phenyltetrazole systems, constitutes a large chromophore. This is expected to result in strong absorptions in the UV region, primarily corresponding to π → π* transitions. The spectrum of the related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine shows absorption maxima that can be compared to theoretical calculations. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

X-ray crystallography provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not available, data from the closely related compound 3-(5-phenyl-2H-tetrazol-2-yl)pyridine reveals that the molecule is nearly planar, with a small dihedral angle between the planes of the tetrazole and pyridine (B92270) rings. mdpi.com

Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Dihedral Angle | Small angle between quinoline and phenyl rings |

| Intermolecular Forces | π-π stacking, Van der Waals forces |

Advanced Computational and Theoretical Chemistry Studies of 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure of molecules. Through DFT calculations, it is possible to determine the distribution of electrons within 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline, which in turn dictates its reactivity and physical properties. These calculations are fundamental to understanding the molecule's behavior at a quantum level.

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comirjweb.com A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. Conversely, a larger gap points to greater stability. irjweb.com

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO, indicates chemical reactivity |

| Ionization Potential (I) | 6.5 | -EHOMO, energy required to remove an electron |

| Electron Affinity (A) | 1.8 | -ELUMO, energy released when an electron is added |

| Global Hardness (η) | 2.35 | (I - A) / 2, resistance to change in electron distribution |

| Chemical Potential (μ) | -4.15 | (EHOMO + ELUMO) / 2, electron escaping tendency |

Note: The values in this table are representative and intended for illustrative purposes based on typical DFT calculations for similar heterocyclic compounds.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, it is possible to identify regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, usually shown in blue). These maps are invaluable for predicting how a molecule will interact with other molecules, including biological targets like proteins and enzymes.

For this compound, the ESP map would likely show negative potential around the nitrogen atoms of the quinoline (B57606) and tetrazole rings, indicating these are sites prone to electrophilic attack or hydrogen bonding. The phenyl ring and the carbon framework of the quinoline would exhibit less negative or even slightly positive potential. This information is crucial for understanding non-covalent interactions, which are fundamental to ligand-receptor binding.

Conformational Analysis and Potential Energy Surface Mapping Using Molecular Mechanics and Quantum Chemical Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying the stable arrangements of its atoms (conformers) and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) of the molecule. nih.gov

Molecular mechanics methods, which use classical physics to model the interactions between atoms, are often employed for an initial exploration of the conformational landscape. tjhsst.eduunipd.it These methods are computationally less expensive and can rapidly identify a range of possible low-energy conformers. Subsequently, more accurate quantum chemical methods, such as DFT, can be used to refine the geometries and energies of the most stable conformers and the transition states that separate them. The relative energies of these conformers determine their population at a given temperature and can influence which shape of the molecule is most likely to bind to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Ligand-Target Interactions, and Solvent Effects

While conformational analysis provides a static picture of a molecule's preferred shapes, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational and rotational motions of the molecule, as well as its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov

MD simulations of this compound can reveal how the molecule behaves in an aqueous environment, providing insights into its solubility and the stability of its different conformations. When a biological target is included in the simulation, MD can be used to study the dynamics of the ligand-target binding process, including the conformational changes that may occur in both the ligand and the receptor upon binding. mdpi.com These simulations can also help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Docking and Binding Free Energy Calculations with Specific Macromolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netcore.ac.uknih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. For this compound, docking studies can be performed against various macromolecular targets, such as enzymes or G-protein coupled receptors, to identify potential biological activities.

The docking process involves sampling a large number of possible orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each orientation. The results of a docking study can provide valuable information about the key interactions between the ligand and the receptor, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. amazonaws.com

Following docking, more rigorous methods like binding free energy calculations can be employed to obtain a more accurate estimate of the binding affinity. These calculations, often performed in conjunction with MD simulations, can help to rank different ligands based on their predicted potency and can provide a more detailed understanding of the thermodynamics of the binding process.

Table 2: Representative Molecular Docking Results for a Tetrazolyl-Quinoline Derivative with a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Docking Score (kcal/mol) | -9.2 | Estimated binding affinity from the docking program. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with receptor residues. |

| Interacting Residues | Tyr234, Lys156, Asp298 | Key amino acid residues in the binding pocket. |

Note: This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.govijprajournal.com These models are based on the principle that the activity or property of a molecule is a function of its molecular descriptors, which are numerical representations of its structural, electronic, or physicochemical characteristics.

For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity, such as their inhibitory concentration (IC50) against a particular enzyme. nih.gov This would involve calculating a variety of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates these descriptors to the observed activity. researchgate.net

Similarly, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time. plos.org These predictive models are valuable tools in molecular design, as they can be used to prioritize the synthesis of new compounds with desired activities and properties, thereby saving time and resources in the drug discovery process.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the rapid identification of new lead compounds from large chemical databases. For a scaffold such as this compound, these methods offer a rational approach to discovering novel analogues with potentially enhanced biological activity.

The process begins with the development of a pharmacophore model, which represents the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. This model can be generated based on the structure of a known active ligand or the binding site of a target protein. dovepress.com For the this compound scaffold, key pharmacophoric features would likely include hydrogen bond acceptors (from the tetrazole and quinoline nitrogens), hydrogen bond donors, hydrophobic regions (the phenyl and quinoline rings), and aromatic rings. dovepress.comnih.gov

Once a robust pharmacophore model is established, it is used as a 3D query to screen large virtual libraries of compounds. dovepress.com This initial screening rapidly filters databases containing millions of molecules, selecting only those that match the defined pharmacophoric features. Hits from this stage are then typically subjected to further refinement using molecular docking simulations. nih.govbenthamscience.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.govajchem-a.com For instance, a virtual library of novel analogues could be generated by introducing various substituents to the phenyl and quinoline rings of the parent molecule. nih.gov These analogues would then be docked into the active site of a relevant biological target. The results can identify derivatives with improved binding affinities compared to the original compound. ajchem-a.com Computational studies on similar heterocyclic structures have shown that this combined screening approach effectively prioritizes compounds for synthesis and biological testing. nih.govresearchgate.net

The ultimate goal of this workflow is to identify a small subset of compounds with high predicted activity and favorable drug-like properties for further experimental validation. dovepress.com

Table 1: Illustrative Virtual Screening Results for Novel Analogues

This table represents hypothetical data from a virtual screening campaign to identify analogues of this compound with strong binding affinity to a target protein.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Parent | This compound | -7.8 | -8.0 | H-bond, π-π Stacking |

| Analogue-01 | 4'-Chloro substitution on phenyl ring | -8.5 | -8.9 | H-bond, π-π Stacking, Halogen bond |

| Analogue-02 | 6-Methoxy substitution on quinoline ring | -8.2 | -8.6 | H-bond, Hydrophobic |

| Analogue-03 | 4'-Nitro substitution on phenyl ring | -9.1 | -9.5 | H-bond, π-π Stacking, π-Cation |

| Analogue-04 | 7-Fluoro substitution on quinoline ring | -8.7 | -9.0 | H-bond, Halogen bond |

Reactivity Indices and Fukui Function Analysis

Reactivity indices derived from Density Functional Theory (DFT) calculations provide profound insights into the chemical behavior and stability of a molecule. scholarsresearchlibrary.comresearchgate.net For this compound, these computational analyses can predict the most reactive sites for electrophilic, nucleophilic, and radical attacks, guiding synthetic modifications and explaining metabolic pathways.

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com Other important global indices are chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). Hardness measures resistance to change in electron distribution, with softer molecules being more reactive. scholarsresearchlibrary.comresearchgate.net The electrophilicity index quantifies the ability of a molecule to accept electrons. scholarsresearchlibrary.com

While global indices describe the molecule as a whole, local reactivity is elucidated by Fukui functions. The Fukui function, f(r), identifies which atoms within a molecule are most susceptible to a specific type of attack. scholarsresearchlibrary.com

f+ indicates the site for a nucleophilic attack (where an electron is accepted).

f- indicates the site for an electrophilic attack (where an electron is donated).

f0 indicates the site for a radical attack.

By calculating these values for each atom in this compound, one can pinpoint the specific nitrogen or carbon atoms most likely to participate in chemical reactions. This information is invaluable for designing synthetic routes to create new analogues or for understanding potential interactions with biological macromolecules. researchgate.net

Table 2: Hypothetical DFT-Calculated Reactivity Indices

This table presents representative theoretical values for global and local reactivity descriptors for this compound, calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Symbol | Value (Illustrative) | Interpretation |

| Global Reactivity Indices | |||

| HOMO Energy | EHOMO | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ELUMO | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.7 eV | Indicates high kinetic stability |

| Chemical Hardness | η | 2.35 eV | Measures resistance to deformation |

| Global Softness | S | 0.42 eV-1 | Reciprocal of hardness; indicates reactivity |

| Electronegativity | χ | 4.15 eV | Tendency to attract electrons |

| Electrophilicity Index | ω | 3.67 eV | Propensity to act as an electrophile |

| Local Reactivity (Fukui Functions) | |||

| Most Likely Site for Nucleophilic Attack (f+) | e.g., C4 of Quinoline | 0.098 | Atom most susceptible to attack by nucleophiles |

| Most Likely Site for Electrophilic Attack (f-) | e.g., N4 of Tetrazole | 0.112 | Atom most likely to be attacked by electrophiles |

Mechanistic Investigations of Biological Interactions of 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline at the Molecular and Cellular Level in Vitro Focus

Enzyme Inhibition/Activation Studies and Kinetic Analysis

The quinoline-tetrazole scaffold is a recurring motif in the design of enzyme inhibitors. While direct kinetic studies on 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into its potential inhibitory activities against a variety of enzymes.

Cyclooxygenase (COX): Derivatives containing tetrazole and pyrazoline moieties, which share structural similarities with the target compound, have been investigated as inhibitors of COX enzymes, key players in inflammation. Certain 1,3,5-triarylpyrazoline derivatives have demonstrated selectivity for the COX-2 isozyme. researchgate.net For instance, a derivative featuring a methanesulfonyl pharmacophore was identified as a potent and selective COX-2 inhibitor with a selectivity index (SI) of 10.23, surpassing that of the standard drug celecoxib (B62257) (SI = 9.29). researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous enzymes involved in crucial physiological processes. Sulfonamide-bearing pyrazoline derivatives have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoforms I and II. nih.govnih.govsemanticscholar.org Kinetic studies revealed that these compounds exhibit inhibition constants (Ki) in the nanomolar range against both hCA I and hCA II. nih.govnih.gov For example, compounds with fluorine and bromine substituents on the phenyl ring were noted as lead compounds for further investigation. nih.govsemanticscholar.org

DNA Gyrase and Topoisomerase: Quinolines are a well-established class of DNA gyrase and topoisomerase inhibitors. nih.gov These enzymes are essential for DNA replication and are validated targets for antimicrobial and anticancer agents. nih.govnih.govnih.gov Pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase I and IIα. nih.govnih.gov One such derivative, compound 2E, exhibited an equivalent inhibition pattern of topoisomerase IIα activity to that of the clinical drug etoposide (B1684455) at a 100 µM concentration. nih.gov Similarly, novel pyrazole (B372694) derivatives have been identified as potent inhibitors of B. subtilis DNA gyrase and S. aureus DNA gyrase, with IC50 values as low as 0.125 μg/mL. researchgate.net

Lanosterol 14α-Demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and is a primary target for antifungal drugs. nih.govwikipedia.org The tetrazole ring is a key feature in some modern antifungal agents that target CYP51. nih.gov While azoles are the most common inhibitors, tetrazole-based compounds have been developed as potent inhibitors. nih.gov These inhibitors function by coordinating with the heme iron atom in the enzyme's active site, thereby blocking the demethylation of lanosterol. nih.gov

Table 1: In Vitro Enzyme Inhibition by Compounds Structurally Related to this compound

| Enzyme Target | Compound Class | Key Structural Features | Inhibition Data (IC50 / Ki) | Reference |

| COX-2 | 1,3,5-Triarylpyrazoline | Methanesulfonyl pharmacophore | SI = 10.23 | researchgate.net |

| hCA I | Pyrazoline-sulfonamide | Fluorine substituent | Ki = 316.7 ± 9.6 nM | nih.govsemanticscholar.org |

| hCA II | Pyrazoline-sulfonamide | Fluorine substituent | Ki = 412.5 ± 115.4 nM | nih.govsemanticscholar.org |

| Topoisomerase IIα | Pyrazolo[4,3-f]quinoline | Specific substitution patterns | Equivalent to etoposide at 100 µM | nih.gov |

| S. aureus DNA Gyrase | 4,5-Dihydropyrazole | Dinitrobenzotrifluoride moiety | IC50 = 0.125 µg/mL | researchgate.net |

Receptor Binding Assays and Ligand-Binding Kinetics

The interaction of quinoline-tetrazole derivatives with specific protein receptors is a key area of investigation. While detailed ligand-binding kinetic data for this compound is limited, studies on related molecules highlight their potential. For example, 2-phenylquinoline (B181262) derivatives have been identified as potent and selective non-peptide agonists for the human neurokinin-3 receptor. mdpi.com The tetrazole group itself is often used as a bioisostere for a carboxylic acid group, enabling it to participate in hydrogen bonding and other interactions within a receptor's binding pocket. nih.gov

Cellular Pathway Modulation Studies in Model Cell Lines

Compounds that interact with fundamental enzymes like topoisomerases and tubulin are known to modulate cellular pathways related to cell cycle progression and apoptosis. Research on quinoline-based pyrazoline derivatives has shown they can arrest the cell cycle at the G2/M phase and induce apoptosis. semanticscholar.org In studies using HepG-2 cancer cells, a specific pyrazoline-quinoline compound significantly increased the percentage of cells in the G2/M and Pre-G1 phases, indicating cell cycle arrest and programmed cell death. semanticscholar.org Similarly, pyrazolo[4,3-f]quinoline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including NUGC-3, HCT-15, and PC-3, with GI50 values below 8 µM. nih.govnih.gov

Exploration of Protein-Ligand Interactions through Biophysical Techniques

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the thermodynamics and kinetics of protein-ligand interactions. nih.govnih.gov SPR measures changes in the refractive index at a sensor surface to monitor binding events in real-time, providing kinetic data (association and dissociation rates). nicoyalife.com ITC directly measures the heat released or absorbed during a binding event, yielding information on binding affinity, stoichiometry, and enthalpy. nih.govnih.gov Although specific SPR or ITC studies for this compound were not found, these techniques have been applied to screen for non-azole inhibitors of Lanosterol 14-alpha demethylase (CYP51), demonstrating their utility in identifying and characterizing binders for related targets. researchgate.net

Structure-Activity Relationship (SAR) Analysis for Modulating Biological Functions

SAR analysis of quinoline (B57606) and tetrazole derivatives has provided critical insights for designing research tools with specific biological activities. Studies consistently show that the nature and position of substituents on the phenyl and quinoline rings dramatically influence potency and selectivity.

For quinoline-based α-glucosidase inhibitors, it was found that compounds with electron-withdrawing groups (e.g., F, NO2) were more potent than those with electron-donating groups. nih.gov The position of these substituents was also crucial, with ortho and para substitutions being more favorable. nih.gov In the context of antimicrobial pyrazole-tetrazole hybrids, compounds with halogens at the meta position of a phenyl ring showed higher activity against both gram-positive and gram-negative bacteria, whereas electron-donating groups led to lower inhibition. researchgate.net For pyrazoline-based COX inhibitors, the specific arrangement of aryl groups at the 1, 3, and 5 positions is essential for selective COX-2 activity. researchgate.net These findings underscore the importance of fine-tuning the electronic and steric properties of the scaffold to optimize interactions with a given biological target.

Table 2: Summary of Structure-Activity Relationship (SAR) Trends for Related Scaffolds

| Compound Scaffold | Biological Target | Favorable Structural Features | Unfavorable Structural Features | Reference |

| Quinolines | α-Glucosidase | Electron-withdrawing groups (F, NO2) at ortho/para positions | Electron-donating groups | nih.gov |

| Pyrazole-Tetrazoles | Bacteria | Halogen substituents at meta position | Electron-donating groups | researchgate.net |

| Triarylpyrazolines | COX-2 | Specific Y-shaped arrangement of aryl groups; Methanesulfonyl group | - | researchgate.net |

Investigation of Interactions with Biomolecules Beyond Specific Targets

The planar, polyaromatic nature of the quinoline ring suggests a potential for interaction with nucleic acids. One of the most important targets for anticancer drugs is DNA, and intercalation is a primary binding mode for many flat aromatic ligands. nih.gov This process involves the insertion of the planar molecule between the base pairs of the DNA double helix, which can inhibit replication and transcription, leading to cell growth inhibition. nih.gov While direct evidence of DNA intercalation by this compound is not available, related benzo[f]quinoline (B1222042) compounds have been designed as DNA-intercalating agents. nih.govresearchgate.net The inhibition of topoisomerases by related pyrazolo[4,3-f]quinolines is also intrinsically linked to DNA interaction, as these drugs stabilize the enzyme-DNA cleavage complex. nih.govnih.gov

Explorations of 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline in Chemical Biology Tools, Material Science, and Other Non Biological Applications

Potential as a Chemical Probe or Fluorescent Label in Biological Research

The inherent photophysical properties of the quinoline (B57606) ring system make 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline a promising candidate for the development of chemical probes and fluorescent labels. Quinoline derivatives are known for their fluorescence, and compounds based on the related 1H-pyrazolo[3,4-b]quinoline scaffold have demonstrated high quantum yields. nih.govmdpi.com The fluorescence of these systems can be modulated by the introduction of various substituents and by their interaction with the local environment.

In this compound, the quinoline core can act as the fluorophore, while the tetrazole ring, with its multiple nitrogen atoms, can serve as a specific binding or recognition site for analytes such as metal ions. The interaction between an analyte and the tetrazole moiety can induce a conformational change or alter the electronic properties of the molecule, leading to a detectable change in the fluorescence signal (e.g., intensity or wavelength). This "turn-on" or "turn-off" sensing mechanism is the basis for many fluorescent probes. nih.govnih.gov For instance, a derivative of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline has been investigated as a fluorescent sensor for the detection of zinc cations (Zn²⁺), where the fluorescence emission is significantly enhanced upon complexation with the ion. nih.govmdpi.com This suggests that this compound could be engineered for similar applications in biological research, potentially for imaging the distribution of specific metal ions within cells.

Application in Coordination Chemistry: Ligand for Metal Complexation and Catalyst Design

The molecular structure of this compound is rich in potential coordination sites, making it a versatile ligand for metal complexation. The nitrogen atom of the quinoline ring and the four nitrogen atoms of the tetrazole ring can all act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions.

Tetrazole-containing ligands are widely used in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org They can coordinate to metal centers in various modes, leading to the formation of diverse and complex architectures, from discrete binuclear complexes to one-, two-, and three-dimensional extended networks. rsc.orgnih.govresearchgate.net For example, complexes of 1-phenyl-1H-tetrazole-5-thiol with cobalt and cadmium have been synthesized, demonstrating the strong coordinating ability of the phenyl-tetrazole unit. researchgate.netlookchem.com Similarly, ligands incorporating 5-substituted-1H-tetrazoles have been used to create coordination polymers with interesting magnetic and luminescent properties. rsc.orgnih.gov

The combination of the quinoline and tetrazole moieties in a single molecule offers the potential for it to act as a chelating or bridging ligand, binding to a metal center through multiple nitrogen atoms. This can lead to the formation of highly stable metal complexes. These complexes may find applications in catalysis, where the metal center acts as the active site and the ligand framework influences its reactivity, selectivity, and stability. nih.gov For instance, copper(II) complexes supported on various materials have been explored as catalysts for the synthesis of tetrazole derivatives. nih.gov

Investigation in Organic Optoelectronics, Photonic Materials, and Non-Linear Optics (NLO)

Compounds with extended π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are prime candidates for applications in organic optoelectronics and as non-linear optical (NLO) materials. This compound possesses these features, combining the electron-rich quinoline ring with the phenyl-tetrazole system. This arrangement can facilitate charge separation in the excited state, a key requirement for NLO activity.

Quinoline derivatives have been explored for their potential in optoelectronics and laser technologies due to the extensive delocalization of their electron clouds and high order of non-linearity. mdpi.com Research on pyrazoline derivatives, which are structurally related to tetrazoles, has demonstrated their third-order NLO properties, with studies measuring parameters such as the nonlinear refractive index and absorption coefficient. researchgate.net The NLO response in such molecules is often linked to the presence of electron-donating and electron-accepting groups connected by a π-bridge, which is analogous to the structure of this compound. The ability to modify the phenyl and quinoline rings with different substituents provides a pathway to fine-tune the optical and electronic properties of the molecule, optimizing it for specific applications in photonic devices, optical switching, or data storage.

Role as a Building Block in Polymer Science and Supramolecular Assemblies

The design of complex supramolecular structures relies on controlling non-covalent interactions such as hydrogen bonding and π-π stacking. The planar aromatic systems of the quinoline and phenyl groups in this compound make it well-suited for π-π stacking interactions, which can drive the self-assembly of molecules into ordered, column-like structures.

Furthermore, the nitrogen atoms of both the tetrazole and quinoline rings can act as hydrogen bond acceptors. This allows the molecule to participate in hydrogen-bonding networks, forming well-defined supramolecular architectures. nih.gov Studies on related tetrazole compounds have shown their ability to form extensive three-dimensional networks through a combination of hydrogen bonding and stacking interactions. nih.govresearchgate.net For example, 1,3-benzeneditetrazol-5-yl has been shown to assemble into a 3D supramamolecular network in its cobalt(II) complex. nih.gov This capacity for self-assembly makes this compound a valuable building block (or "tecton") for crystal engineering and the development of new materials in polymer and supramolecular science. By linking these units through coordination with metal ions, it is also possible to construct robust coordination polymers with tailored structures and functions. rsc.orgrsc.org

Sensing Applications in Analytical Chemistry (e.g., as a selective sensor for specific analytes, without detection limits)

Building on its potential as a fluorescent probe, this compound is a strong candidate for the development of selective chemical sensors. The principle often relies on a fluorescence "turn-on" mechanism mediated by photoinduced electron transfer (PET). In its free state, the lone pair electrons on the nitrogen atoms of the tetrazole moiety can quench the fluorescence of the quinoline fluorophore through PET.

Upon the introduction of a specific analyte, such as a metal cation, that selectively binds to the tetrazole ring, the energy of the lone pair orbitals is lowered. This binding event can inhibit the PET process, thereby restoring or "turning on" the fluorescence of the quinoline core. This change in fluorescence provides a direct and sensitive signal for the presence of the analyte. The selectivity of the sensor can be tuned by modifying the structure of the binding pocket to favor interaction with a particular target. Related pyrazoloquinoline-based sensors have demonstrated this principle effectively for the detection of various bivalent cations, including Zn²⁺, Mg²⁺, Cd²⁺, and Pb²⁺. nih.govnih.gov

Corrosion Inhibition Properties and Mechanisms

Both quinoline and tetrazole derivatives are well-documented as highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov The efficacy of this compound as a corrosion inhibitor stems from the combined action of its constituent functional groups.

The primary mechanism of inhibition is the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netelectrochemsci.org This adsorption is facilitated by several factors:

Heteroatoms: The multiple nitrogen atoms in both the quinoline and tetrazole rings possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface, leading to strong chemisorption. researchgate.net

π-Electrons: The aromatic quinoline and phenyl rings provide a source of π-electrons, which can interact with the metal surface. researchgate.net

Surface Coverage: The planar nature and relatively large surface area of the molecule allow for efficient coverage of the metal surface, blocking active corrosion sites.

The adsorption process can involve a combination of physisorption (electrostatic interactions between the charged metal surface and the molecule) and chemisorption (coordinate bond formation). Studies on similar compounds have demonstrated exceptionally high inhibition efficiencies.

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-benzyl-8-propoxyquinoline | Q235 Steel | H₂SO₄ | 97.7 | electrochemsci.org |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1 | electrochemsci.org |

| 1-Phenyl-1H-tetrazol (PHT) | X65 Steel | 0.5 M H₂SO₄ | 92.1 | researchgate.net |

| Irbesartan (a tetrazole derivative) | Carbon Steel | 1.0 M HCl | 94.0 |

The data indicate that both quinoline and phenyl-tetrazole structures are highly effective inhibitor platforms. Therefore, this compound, which combines these two potent moieties, is expected to exhibit superior corrosion inhibition properties through a synergistic adsorption mechanism.

Future Perspectives and Emerging Research Directions for 3 5 Phenyl 1h Tetrazol 1 Yl Quinoline Derivatives

Development of More Efficient, Selective, and Sustainable Synthetic Methodologies

The future synthesis of 3-(5-phenyl-1H-tetrazol-1-yl)quinoline derivatives is geared towards methodologies that are not only high-yielding but also environmentally benign. The principles of green chemistry are becoming central to the development of new synthetic protocols. dntb.gov.ua This includes the use of water as a solvent, microwave-assisted reactions, and the application of nano-catalysts to improve reaction efficiency and reduce waste. researchgate.netdntb.gov.ua

Key future strategies include:

Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi-azide reaction, offer a powerful tool for generating molecular diversity in a single step. chemrestech.combeilstein-journals.org This approach allows for the efficient assembly of complex quinoline-tetrazole structures from simple starting materials, accelerating the creation of compound libraries for screening. beilstein-journals.org

C-H Bond Activation: Recent advances in transition-metal-catalyzed C-H bond activation provide a direct and atom-economical way to functionalize the quinoline (B57606) core. mdpi.com Future research will likely focus on applying these techniques to synthesize novel analogues of this compound with greater precision and fewer synthetic steps.

Nano-Catalysis: The use of nano-catalysts, such as those based on copper, zinc, or silver, can significantly enhance the efficiency and selectivity of tetrazole and quinoline synthesis. researchgate.net These catalysts offer high surface area and unique reactivity, enabling reactions under milder conditions and often with improved yields.

Advanced Computational Design of Novel Analogues with Tailored Properties for Specific Research Applications

Computational chemistry is poised to play a pivotal role in the rational design of new this compound analogues. By leveraging in silico tools, researchers can predict the properties and potential biological activity of novel compounds before their synthesis, saving significant time and resources.

Future computational approaches will involve:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.gov Advanced docking studies will enable the design of derivatives that are highly selective for a particular enzyme or receptor, which is crucial for developing targeted research probes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. By developing robust QSAR models for this class of compounds, researchers can identify key structural features required for a desired effect and design new molecules with enhanced potency.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. It can be used to screen virtual libraries for new scaffolds or to guide the modification of existing compounds to improve their interaction with a biological target.

Exploration of New Molecular Targets and Mechanistic Pathways (strictly in vitro)

While quinoline-based compounds are known to interact with a variety of biological targets, the specific molecular interactions of this compound derivatives remain an area of active exploration. nih.gov Future in vitro research will focus on identifying novel molecular targets and elucidating the mechanistic pathways through which these compounds exert their effects.

Potential areas for investigation include:

Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cellular processes. Screening this compound analogues against panels of kinases could uncover new inhibitors for use in cell biology research.

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA or inhibit topoisomerase enzymes, which are involved in DNA replication and repair. nih.govresearchgate.net Investigating these mechanisms can provide insights into their potential as tools for studying DNA-related processes.

Antiviral Targets: Heterocyclic compounds containing triazole, tetrazole, and quinoline fragments have attracted attention as potential scaffolds for antiviral agents. nih.gov Molecular docking studies have identified potential viral targets such as the M2 channel and polymerase basic protein 2 for related compounds, suggesting a promising avenue for in vitro virology research. nih.gov

| Target Class | Specific Example | Rationale for Investigation | Potential Research Application |

|---|---|---|---|

| Enzymes | Topoisomerase I/II | Many quinoline derivatives are known to inhibit these enzymes, which are crucial for DNA replication. nih.gov | Studying mechanisms of DNA damage and repair. |

| Dihydrofolate Reductase (DHFR) | Docking studies on related quinoline-tetrazole compounds suggest potential binding. nih.gov | Development of antimicrobial or antiparasitic probes. | |

| N-Myristoyltransferase | Identified as a potential target for antifungal quinoline-tetrazole regioisomers. nih.gov | Investigating fungal biology and identifying probes for antifungal research. | |

| Viral Proteins | Influenza M2 Channel | Molecular docking has identified this as a potential target for similar heterocyclic systems. nih.gov | Exploring mechanisms of viral entry and replication. |

| Receptors | Kinases (e.g., FGFR) | Substituted quinolines have been patented as kinase modulators. eurekaselect.com | Probes for studying cell signaling pathways. |

| Nucleic Acids | DNA | The planar quinoline structure suggests potential for intercalation. nih.gov | Tools for studying DNA structure and function. |

Integration into Advanced Materials and Nanotechnology for Functional Applications

The unique chemical structure of this compound derivatives makes them attractive candidates for applications in materials science and nanotechnology. The quinoline moiety is known for its versatile applications in the development of new materials, dyes, and supplements. ecorfan.org

Emerging research directions include:

Fluorescent Sensors: Certain pyrazolo[3,4-b]quinolines exhibit intense fluorescence, a property that has been harnessed to create sensors for cations. mdpi.comnih.gov The photophysical properties of this compound derivatives could be explored for developing novel fluorescent probes for detecting specific ions or molecules in chemical or biological systems.

Organic Electronics: The aromatic, electron-rich nature of the quinoline-tetrazole scaffold suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Future work could involve synthesizing derivatives with tailored electronic properties for incorporation into these devices.

Functional Nanoparticles: Integrating these molecules onto the surface of nanoparticles could create novel functional materials. For example, they could be used to functionalize magnetic nanoparticles for targeted imaging or attached to gold nanoparticles for use in sensor applications.

Unexplored Applications in Interdisciplinary Scientific Domains

The broad spectrum of biological activities reported for quinoline and tetrazole derivatives suggests that their applications could extend into numerous interdisciplinary fields beyond their current scope. chemrestech.com

Potential future applications include:

Chemical Biology: Derivatives of this compound could be developed as molecular probes to study complex biological processes. By attaching fluorescent tags or reactive groups, these compounds could be used to visualize cellular components or identify protein-protein interactions.

Agrochemicals: Given the known antifungal and antibacterial properties of related compounds, these derivatives could be screened for potential use in agriculture as pesticides or fungicides. nih.gov

Veterinary Medicine: The diverse pharmacological activities of quinoline-tetrazole compounds warrant investigation into their potential for treating diseases in animals. chemrestech.com

Q & A

Q. What are the common synthetic routes for 3-(5-Phenyl-1H-tetrazol-1-yl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves cyclization reactions, such as the coupling of quinoline precursors with tetrazole derivatives. For example, pyrazoline-quinoline hybrids are synthesized via cyclocondensation of quinoline thiosemicarbazones with α,β-unsaturated ketones under acidic conditions . Catalysts like acetic acid or p-toluenesulfonic acid (PTSA) are critical for regioselectivity. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can improve yields by 15–30% .

Q. Which biological activities are associated with this compound, and what assays validate these effects?

This compound exhibits antimicrobial, anti-inflammatory, and antioxidant activities. In vitro assays include:

- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anti-inflammatory : COX-2 inhibition assays (IC50 values) .

- Antioxidant : DPPH radical scavenging (EC50 ranges: 12–45 μg/mL) . Substituents like electron-withdrawing groups (e.g., -Cl, -F) enhance bioactivity by modulating electron density .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., C–H···N interactions in pyrazoline-quinoline hybrids) .

- NMR : <sup>1</sup>H and <sup>13</sup>C spectra identify substituent effects on aromatic protons (δ 7.2–8.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 330.12) .

Advanced Research Questions

Q. How can computational tools predict the drug-likeness and pharmacokinetics of this compound derivatives?

Tools like Swiss ADME evaluate parameters:

Q. What strategies enable enantioselective synthesis of axially chiral quinoline-tetrazole hybrids?

A chiral lithium phosphate/Ir-photoredox catalytic system achieves enantioselectivity (up to 95% ee) in Minisci-type C–H functionalization. Key factors:

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC50 values) arise from structural modifications or assay conditions. Mitigation strategies:

Q. What role does crystal structure analysis play in optimizing quinoline-tetrazole derivatives?

X-ray crystallography reveals non-covalent interactions (e.g., C–H···π stacking) critical for stability. For example, dihedral angles between quinoline and tetrazole rings (<10°) correlate with enhanced π-conjugation and bioactivity . Cremer-Pople parameters quantify ring puckering in tetrazole moieties .

Q. How can metabolic pathways of this compound be studied in vitro?

Use LC-MS/MS with MRM transitions to detect phase I/II metabolites. Key steps:

- Phase I : Hydroxylation at C-2 or C-8 positions (confirmed by m/z shifts +16 Da) .

- Phase II : Glucuronidation (e.g., m/z 506.18 for glucuronide adducts) . Models like Cunninghamella elegans mimic mammalian metabolism .

Q. How do substituents on the tetrazole ring influence structure-activity relationships (SAR)?

- Electron-donating groups (e.g., -OCH3): Increase antioxidant activity via resonance stabilization of radicals .

- Bulky substituents (e.g., -Ph): Enhance antimicrobial activity by disrupting bacterial membrane integrity . Docking studies show that -F substituents improve binding to Mycobacterium tuberculosis enoyl-ACP reductase (ΔG = −9.2 kcal/mol) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.